molecular formula C17H14N2O3 B11397729 (2E)-3-(2-furyl)-N-[3-(4-methylphenyl)isoxazol-5-yl]prop-2-enamide

(2E)-3-(2-furyl)-N-[3-(4-methylphenyl)isoxazol-5-yl]prop-2-enamide

Cat. No.: B11397729
M. Wt: 294.30 g/mol
InChI Key: RAWHXKWPEHFJRQ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-furyl)-N-[3-(4-methylphenyl)isoxazol-5-yl]prop-2-enamide is an organic compound that features a complex structure with a furan ring, an isoxazole ring, and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-furyl)-N-[3-(4-methylphenyl)isoxazol-5-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Coupling with the Furan Ring: The furan ring can be introduced through a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated isoxazole.

    Formation of the Propenamide Group: The final step involves the formation of the propenamide group through a condensation reaction between the furan-isoxazole intermediate and an appropriate amide precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The propenamide group can be reduced to form the corresponding amine.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2E)-3-(2-furyl)-N-[3-(4-methylphenyl)isoxazol-5-yl]prop-2-enamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with isoxazole rings are known to exhibit various pharmacological properties, including anti-inflammatory and antimicrobial activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery programs.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (2E)-3-(2-furyl)-N-[3-(4-methylphenyl)isoxazol-5-yl]prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The isoxazole ring could play a crucial role in binding to the active site of enzymes or receptors, while the furan ring and propenamide group could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-furyl)-N-[3-(4-chlorophenyl)isoxazol-5-yl]prop-2-enamide
  • (2E)-3-(2-furyl)-N-[3-(4-methoxyphenyl)isoxazol-5-yl]prop-2-enamide
  • (2E)-3-(2-furyl)-N-[3-(4-nitrophenyl)isoxazol-5-yl]prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-3-(2-furyl)-N-[3-(4-methylphenyl)isoxazol-5-yl]prop-2-enamide is unique due to the presence of the 4-methylphenyl group. This substituent can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Conclusion

This compound is a compound with a complex structure and diverse potential applications. Its synthesis involves multiple steps, and it can undergo various chemical reactions. The compound holds promise in fields ranging from organic synthesis to medicinal chemistry and materials science, making it a valuable subject for further research and development.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]prop-2-enamide

InChI

InChI=1S/C17H14N2O3/c1-12-4-6-13(7-5-12)15-11-17(22-19-15)18-16(20)9-8-14-3-2-10-21-14/h2-11H,1H3,(H,18,20)/b9-8+

InChI Key

RAWHXKWPEHFJRQ-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.